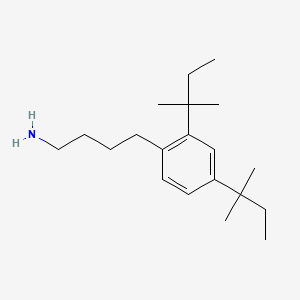
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine is an organic compound with the molecular formula C20H35N It is known for its unique structure, which includes two 1,1-dimethylpropyl groups attached to a benzene ring, along with a butylamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine typically involves the alkylation of a benzene derivative with 1,1-dimethylpropyl groups, followed by the introduction of a butylamine group. The reaction conditions often require the use of strong bases and solvents to facilitate the alkylation process. For example, the use of sodium hydride (NaH) as a base and dimethylformamide (DMF) as a solvent can be effective in promoting the desired reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reaction conditions as in laboratory synthesis. The scalability of the process is crucial for producing sufficient quantities of the compound for research and commercial applications. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is essential to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: Reduction reactions can convert the compound into different reduced forms.
Substitution: The benzene ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted benzene derivatives.
Scientific Research Applications
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacological agent.
Industry: It is utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,4-Bis(1,1-dimethylpropyl)benzenebutylamine involves its interaction with molecular targets and pathways within biological systems. For instance, it may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the context of its use and the specific biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 2,4-Bis(1,1-dimethylpropyl)phenol
- 2,4-Bis(1,1-dimethylpropyl)benzene
- 2,4-Bis(1,1-dimethylpropyl)benzenemethanol
Uniqueness
2,4-Bis(1,1-dimethylpropyl)benzenebutylamine is unique due to the presence of both 1,1-dimethylpropyl groups and a butylamine group attached to the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications that similar compounds may not be suitable for.
Properties
CAS No. |
85204-25-7 |
|---|---|
Molecular Formula |
C20H35N |
Molecular Weight |
289.5 g/mol |
IUPAC Name |
4-[2,4-bis(2-methylbutan-2-yl)phenyl]butan-1-amine |
InChI |
InChI=1S/C20H35N/c1-7-19(3,4)17-13-12-16(11-9-10-14-21)18(15-17)20(5,6)8-2/h12-13,15H,7-11,14,21H2,1-6H3 |
InChI Key |
LWEXYTVNVZEEEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)CCCCN)C(C)(C)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


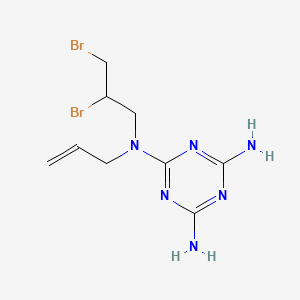
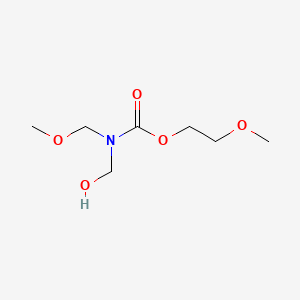
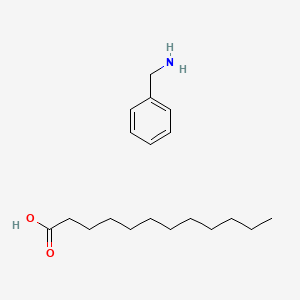
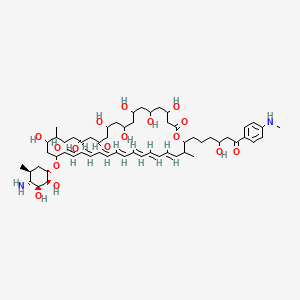
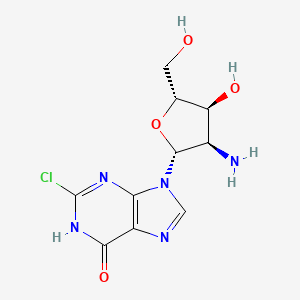
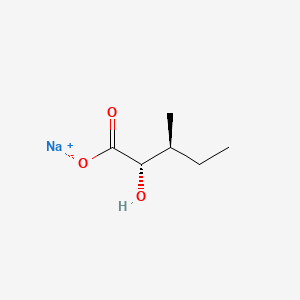



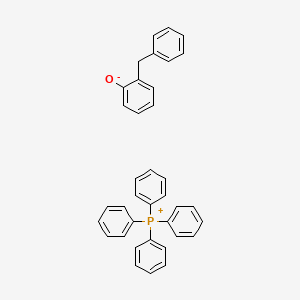
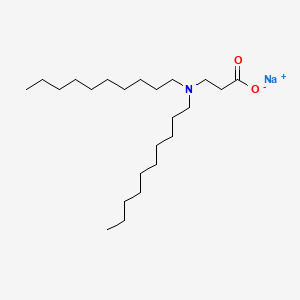

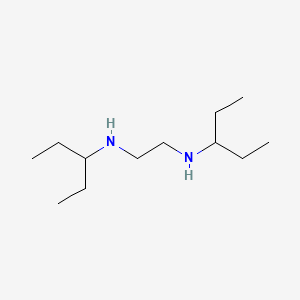
![2,6,10,10-Tetramethylbicyclo[7.2.0]undecan-3-one](/img/structure/B12668012.png)
